molecular formula C13H9FN2O B6644551 6-(7-Fluoro-1-benzofuran-2-yl)pyridin-3-amine

6-(7-Fluoro-1-benzofuran-2-yl)pyridin-3-amine

Cat. No. B6644551
M. Wt: 228.22 g/mol
InChI Key: TWVSIRFLMZXESC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(7-Fluoro-1-benzofuran-2-yl)pyridin-3-amine, also known as GSK-3 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This molecule is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various cellular processes, including cell differentiation, proliferation, and apoptosis.

Mechanism of Action

The mechanism of action of 6-(7-Fluoro-1-benzofuran-2-yl)pyridin-3-amine involves the inhibition of 6-(7-Fluoro-1-benzofuran-2-yl)pyridin-3-amine, which is a serine/threonine kinase that regulates various signaling pathways in the cell. 6-(7-Fluoro-1-benzofuran-2-yl)pyridin-3-amine is involved in the regulation of glycogen metabolism, Wnt signaling, and cell cycle progression. The inhibition of 6-(7-Fluoro-1-benzofuran-2-yl)pyridin-3-amine by 6-(7-Fluoro-1-benzofuran-2-yl)pyridin-3-amine leads to the activation of various downstream signaling pathways, including the PI3K/Akt pathway, which promotes cell survival and proliferation.
Biochemical and physiological effects:
The 6-(7-Fluoro-1-benzofuran-2-yl)pyridin-3-amine inhibitor has been shown to have several biochemical and physiological effects on the cell. It promotes cell survival by inhibiting apoptosis and reducing oxidative stress. It also reduces inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it improves insulin sensitivity by regulating glucose metabolism and promoting the uptake of glucose by the cells.

Advantages and Limitations for Lab Experiments

The 6-(7-Fluoro-1-benzofuran-2-yl)pyridin-3-amine inhibitor has several advantages for lab experiments. It is a potent and selective inhibitor of 6-(7-Fluoro-1-benzofuran-2-yl)pyridin-3-amine, which makes it an ideal tool for studying the role of 6-(7-Fluoro-1-benzofuran-2-yl)pyridin-3-amine in various cellular processes. Additionally, it has been extensively studied in vitro and in vivo, which provides a wealth of information on its mechanism of action and potential therapeutic applications.
However, there are also limitations to using the 6-(7-Fluoro-1-benzofuran-2-yl)pyridin-3-amine inhibitor in lab experiments. It has been shown to have off-target effects on other kinases, which may complicate the interpretation of the results. Additionally, the inhibitor may have different effects in different cell types, which may limit its generalizability to other systems.

Future Directions

There are several future directions for the study of 6-(7-Fluoro-1-benzofuran-2-yl)pyridin-3-amine. One potential application is in the treatment of neurodegenerative disorders, such as Alzheimer's disease. The inhibition of 6-(7-Fluoro-1-benzofuran-2-yl)pyridin-3-amine has been shown to reduce the accumulation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.
Another potential application is in the treatment of cancer. The 6-(7-Fluoro-1-benzofuran-2-yl)pyridin-3-amine inhibitor has been shown to enhance the efficacy of chemotherapy drugs in cancer treatment. Additionally, it may have potential as a standalone therapy in certain types of cancer.
Finally, the 6-(7-Fluoro-1-benzofuran-2-yl)pyridin-3-amine inhibitor may have potential applications in the treatment of metabolic disorders, such as diabetes. The inhibition of 6-(7-Fluoro-1-benzofuran-2-yl)pyridin-3-amine has been shown to improve insulin sensitivity and regulate glucose metabolism, which may have therapeutic implications for diabetes.

Synthesis Methods

The synthesis of 6-(7-Fluoro-1-benzofuran-2-yl)pyridin-3-amine involves several steps, including the preparation of intermediates and coupling reactions. The most commonly used method for its synthesis is the Suzuki coupling reaction, which involves the reaction of 7-bromo-1-benzofuran-2-carboxylic acid with 3-aminopyridine in the presence of a palladium catalyst.

Scientific Research Applications

The 6-(7-Fluoro-1-benzofuran-2-yl)pyridin-3-amine inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. The inhibition of 6-(7-Fluoro-1-benzofuran-2-yl)pyridin-3-amine has been shown to promote cell survival, reduce inflammation, and improve insulin sensitivity. Additionally, it has been found to enhance the efficacy of chemotherapy drugs in cancer treatment.

properties

IUPAC Name

6-(7-fluoro-1-benzofuran-2-yl)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2O/c14-10-3-1-2-8-6-12(17-13(8)10)11-5-4-9(15)7-16-11/h1-7H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVSIRFLMZXESC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)OC(=C2)C3=NC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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